3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . The cycloheptyl group is a seven-membered cycloalkane ring, and the propane-1-sulfonamide part suggests the presence of a sulfonamide functional group, which is a common feature in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group would contribute to aromaticity, and the sulfonamide group could participate in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .
Scientific Research Applications
Theoretical Investigation of Sulfonamides as COVID-19 Drugs
Sulfonamide derivatives have been studied for their antimalarial activity and potential application against COVID-19 through computational calculations and molecular docking studies. These compounds, including sulfonamides with specific moieties, have shown significant inhibitory activity against various targets, suggesting a promising approach for drug discovery against malaria and COVID-19 (Fahim & Ismael, 2021).
Synthesis and Antibacterial Evaluation
Research has also focused on synthesizing sulfonamide derivatives with antibacterial properties. A study highlighted the synthesis of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide and their significant in vitro antibacterial activity. This research contributes to the development of new antibacterial agents with potential applications in treating bacterial infections (Siddiqa et al., 2014).
Catalytic Applications in Organic Synthesis
Sulfonamides have been used as catalysts in organic synthesis, demonstrating the versatility and importance of sulfonamide compounds in facilitating chemical reactions. For instance, N-bromo sulfonamide reagents have been applied in the synthesis of octahydroxanthene derivatives, showcasing the role of sulfonamides in promoting efficient chemical transformations (Khazaei et al., 2016).
Antimicrobial and Molecular Docking Studies
Another study synthesized 1,3-benzoxazole-5-sulfonamide derivatives and tested their antimicrobial potential against various bacterial and fungal strains. Some compounds exhibited comparable or superior activity to reference drugs, underscoring the therapeutic potential of sulfonamide derivatives in antimicrobial treatments (Bm et al., 2016).
Synthesis of Cyclic Sulfonamides
The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions represents another application of sulfonamide chemistry in creating bioactive molecules. These cyclic compounds have shown potential as histamine H3 receptor antagonists, highlighting the diverse biological activities of sulfonamide derivatives (Greig et al., 2001).
Mechanism of Action
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c19-24(20,18-14-6-3-1-2-4-7-14)11-5-10-21-15-8-9-16-17(12-15)23-13-22-16/h8-9,12,14,18H,1-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFPTGHRPQHNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.